molecular formula C26H30N2O4 B4959489 1-[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE

1-[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE

Cat. No.: B4959489
M. Wt: 434.5 g/mol
InChI Key: VLSUKXOHKMYFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Ethoxy-4-methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone is a complex organic compound that features a piperazine ring substituted with ethoxy and methoxy groups, and a naphthyloxy group

Properties

IUPAC Name

1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c1-3-31-25-16-20(8-11-24(25)30-2)18-27-12-14-28(15-13-27)26(29)19-32-23-10-9-21-6-4-5-7-22(21)17-23/h4-11,16-17H,3,12-15,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSUKXOHKMYFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-ethoxy-4-methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with appropriate alkylating agents.

    Substitution Reactions: The piperazine ring is then substituted with 3-ethoxy-4-methoxybenzyl groups using nucleophilic substitution reactions.

    Coupling with Naphthyloxy Group: The final step involves coupling the substituted piperazine with a naphthyloxy group, often using palladium-catalyzed cross-coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Ethoxy-4-methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(3-Ethoxy-4-methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(3-ethoxy-4-methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-Ethoxy-4-methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone
  • 1-(3-Ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
  • 3-Ethoxy-4-methoxybenzonitrile

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both piperazine and naphthyloxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.